molecular formula C17H24N2O3 B7820319 methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate

methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate

Cat. No.: B7820319
M. Wt: 304.4 g/mol
InChI Key: NNMIXCYAZIILED-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate is a synthetic organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by esterification with isoleucine. One efficient method includes the reaction of 3,4-dihydroisoquinoline with methyl bromoacetate in the presence of a base such as sodium hydride, followed by the addition of isoleucine under mild conditions . The reaction conditions are generally mild, and the desired product can be obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological activities.

    Tetrahydroisoquinoline derivatives: These compounds are structurally related and have similar pharmacological properties.

Uniqueness

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)isoleucinate is unique due to its specific substitution pattern and the presence of the isoleucinate moiety, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-12(2)15(16(20)22-3)18-17(21)19-10-9-13-7-5-6-8-14(13)11-19/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIXCYAZIILED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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